

A Comparative Guide to the Synthesis of Oxazolo[4,5-c]quinolines

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Compound of Interest

Compound Name: Oxazolo[4,5-c]quinoline

Cat. No.: B15046130

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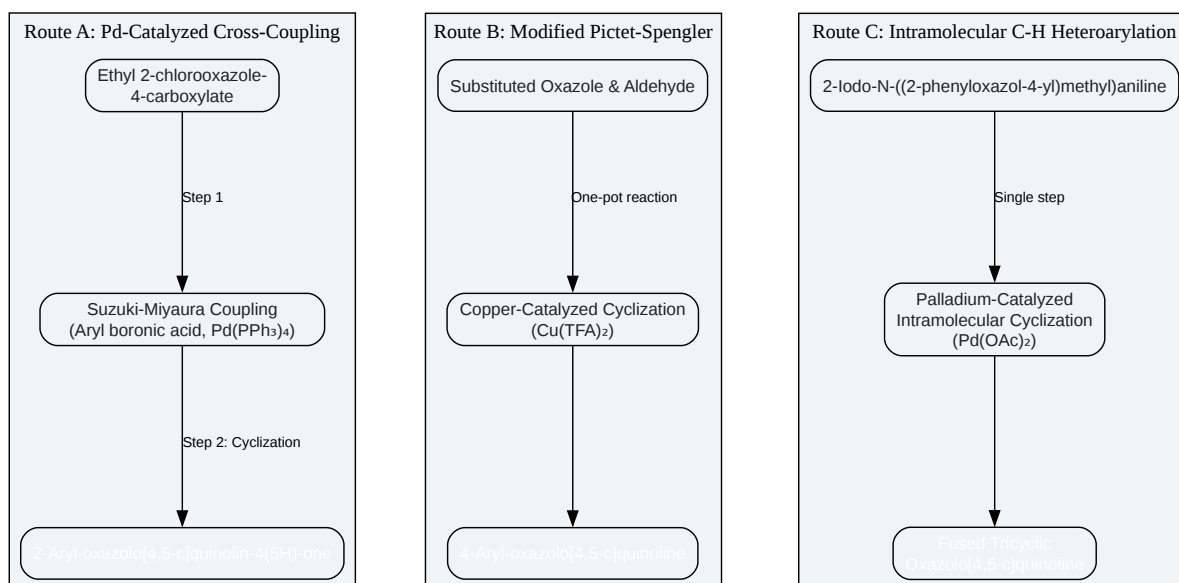
For Researchers, Scientists, and Drug Development Professionals

The **oxazolo[4,5-c]quinoline** scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antitubercular, and kinase inhibitory activities. The efficient construction of this tricyclic system is of significant interest to medicinal chemists and the broader drug discovery community. This guide provides a comparative overview of three prominent synthetic routes to **oxazolo[4,5-c]quinolines**, offering a detailed analysis of their methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route	Key Transformation	Catalyst	General Yields	Reaction Time	Temperature (°C)
Route A: From Ethyl 2-chlorooxazole-4-carboxylate	Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)	$\text{Pd(PPh}_3)_4/\text{Na}_2\text{CO}_3$	60-85%	12-24 h	80-100
Route B: Modified Pictet-Spengler Reaction	Copper-Catalyzed Cyclization	Cu(TFA)_2	70-92%	8-12 h	60-80
Route C: Intramolecular C-H Heteroarylation	Palladium-Catalyzed Cyclization	$\text{Pd(OAc)}_2/\text{K}_2\text{CO}_3$	75-95%	16-24 h	100-120

Visualizing the Synthetic Pathways



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